tert-butyl N-{2-[(5-bromo-2-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate
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Overview
Description
tert-butyl N-{2-[(5-bromo-2-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate: is a synthetic organic compound with a complex structure It features a tert-butyl carbamate group attached to a 3-hydroxypropyl chain, which is further connected to a 5-bromo-2-methoxyphenyl moiety
Mechanism of Action
Target of Action
Similar compounds have been known to target specific enzymes or receptors in the body .
Mode of Action
It’s known that such compounds often interact with their targets by binding to active sites, thereby modulating their function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties greatly impact the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce specific cellular responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of tert-butyl N-{2-[(5-bromo-2-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate. These factors include temperature, pH, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-[(5-bromo-2-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-methoxybenzyl alcohol and tert-butyl carbamate.
Protection of Hydroxyl Group: The hydroxyl group of 5-bromo-2-methoxybenzyl alcohol is protected using a suitable protecting group, such as a silyl ether.
Formation of Intermediate: The protected intermediate is then reacted with 3-chloropropanol in the presence of a base like potassium carbonate to form the 3-hydroxypropyl derivative.
Deprotection: The protecting group is removed to yield the free hydroxyl compound.
Carbamate Formation: Finally, the free hydroxyl compound is reacted with tert-butyl carbamate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired tert-butyl carbamate derivative.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated purification systems to handle the multi-step synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, or the methoxy group can be demethylated.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products
Oxidation: Formation of 3-oxo derivatives.
Reduction: Formation of dehalogenated or demethylated products.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group Chemistry: The tert-butyl carbamate group is a common protecting group for amines in organic synthesis.
Biology and Medicine
Drug Development: Potential use in the development of pharmaceuticals due to its structural features that mimic biologically active molecules.
Biochemical Studies: Used in studies to understand the interaction of similar compounds with biological targets.
Industry
Material Science:
Agriculture: Possible use in the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-{2-[(5-bromo-2-methoxyphenyl)methyl]-3-aminopropyl}carbamate: Similar structure but with an amino group instead of a hydroxyl group.
tert-butyl N-{2-[(5-bromo-2-methoxyphenyl)methyl]-3-methoxypropyl}carbamate: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
The presence of the hydroxyl group in tert-butyl N-{2-[(5-bromo-2-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate provides unique reactivity compared to its analogs. This allows for specific interactions in biological systems and offers distinct synthetic pathways for further modification.
Properties
IUPAC Name |
tert-butyl N-[2-[(5-bromo-2-methoxyphenyl)methyl]-3-hydroxypropyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO4/c1-16(2,3)22-15(20)18-9-11(10-19)7-12-8-13(17)5-6-14(12)21-4/h5-6,8,11,19H,7,9-10H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTOZSYNKPFQSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=C(C=CC(=C1)Br)OC)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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